Osmadizone

CAS No.: 27450-21-1

Cat. No.: VC1581894

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27450-21-1 |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 g/mol |

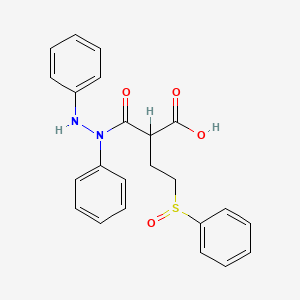

| IUPAC Name | 2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid |

| Standard InChI | InChI=1S/C23H22N2O4S/c26-22(21(23(27)28)16-17-30(29)20-14-8-3-9-15-20)25(19-12-6-2-7-13-19)24-18-10-4-1-5-11-18/h1-15,21,24H,16-17H2,(H,27,28) |

| Standard InChI Key | AMJPXGQNYYTBKB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Osmadizone is a synthetic compound primarily recognized for its potential applications in medicinal chemistry and biological research. The molecular structure of Osmadizone contains specific functional groups that enable diverse chemical interactions, contributing to its pharmacological profile. These structural characteristics are fundamental to understanding its reactivity patterns and biological effects.

The compound belongs to a specialized class of synthetic molecules designed to interact with specific biological targets. Its unique structural arrangement contributes to its diverse interactions with biological systems, making it particularly valuable for pharmacological investigations. The specific reaction pathways of Osmadizone depend on the functional groups present in its structure and the conditions under which these reactions occur.

Biological Activities and Mechanisms of Action

Anti-inflammatory Properties

Osmadizone demonstrates notable biological activities, particularly in modulating inflammatory responses. Research indicates that it may influence cytokine signaling pathways, which are crucial in managing inflammation. Studies have highlighted its role in inhibiting the activation of pro-inflammatory cytokines, thereby potentially reducing inflammation in various disease models.

The anti-inflammatory mechanism appears to involve multiple cellular pathways, suggesting a complex mode of action that differentiates it from traditional anti-inflammatory agents. This multi-pathway influence potentially offers advantages in treating complex inflammatory conditions where multiple mechanisms contribute to pathogenesis.

Comparative Analysis with Related Compounds

Osmadizone shares structural and functional similarities with several other compounds known for their biological activities. The following table provides a comparative analysis highlighting its unique position among related therapeutic agents:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Oncostatin M | Cytokine | Anti-inflammatory | Naturally occurring protein |

| Thalidomide | Immunomodulatory drug | Anti-inflammatory, anti-cancer | Historical significance in teratogenicity |

| Celecoxib | Non-steroidal anti-inflammatory drug | Pain relief, anti-inflammatory | Selective COX-2 inhibitor |

| Curcumin | Natural polyphenol | Anti-inflammatory, antioxidant | Derived from turmeric |

| Osmadizone | Synthetic compound | Anti-inflammatory, potential anti-cancer | Unique structural features affecting biological interactions |

This comparative analysis demonstrates that while Osmadizone shares certain therapeutic targets with established compounds, its synthetic nature and unique structural properties potentially offer distinct advantages in specific applications.

Preparation and Stability Considerations

Stability Profile

Based on observations from similar synthetic compounds used in pharmaceutical applications, Osmadizone would likely benefit from proper lyophilization techniques to enhance stability. Lyophilization (freeze-drying) has been widely utilized for decades in pharmaceutical industries, particularly for compounds that are sensitive to heat-based drying methods .

The lyophilization process typically involves dissolving, suspending, or emulsifying a compound; freezing the resultant mixture; and then applying a vacuum to sublimate/evaporate the solvents . This process could potentially be applied to Osmadizone to create stable preparations suitable for long-term storage and subsequent research applications.

Research Limitations and Future Directions

The current research landscape for Osmadizone presents significant opportunities for further investigation. The limited publicly accessible scientific literature specifically focused on this compound indicates a need for:

-

Comprehensive pharmacokinetic and pharmacodynamic studies

-

Detailed investigation of molecular targets and binding affinities

-

In vivo efficacy studies in relevant disease models

-

Toxicology and safety profiling

-

Exploration of potential drug delivery systems to optimize bioavailability

Further research could potentially establish Osmadizone as a valuable therapeutic agent or research tool in the fields of inflammation and oncology. Development of improved synthetic methods and formulation approaches, possibly incorporating lyophilization techniques similar to those used for other sensitive compounds , could enhance its accessibility for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume